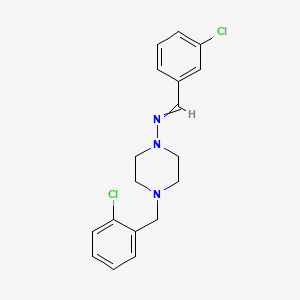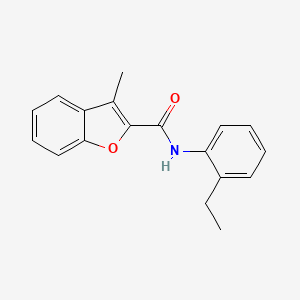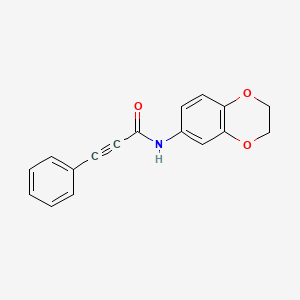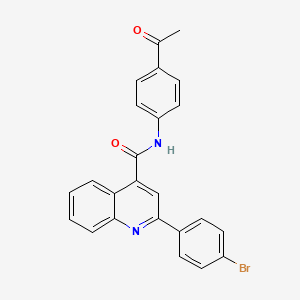![molecular formula C23H23NO4S B6121719 ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate, also known as BPTES, is a small molecule inhibitor of glutaminase activity. It has been shown to have potential therapeutic applications in cancer treatment and metabolic disorders.
作用機序
Ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate selectively inhibits glutaminase activity by binding to the active site of the enzyme. Glutaminase is responsible for the conversion of glutamine to glutamate, which is essential for cancer cell survival and proliferation. By inhibiting glutaminase activity, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate decreases the production of ATP and NADPH, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate has been shown to have a selective inhibitory effect on glutaminase activity in cancer cells, leading to decreased production of ATP and NADPH. This results in increased sensitivity of cancer cells to chemotherapy and radiation therapy. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate has also been shown to decrease blood glucose levels in animal models of metabolic disorders, such as obesity and diabetes.
実験室実験の利点と制限
Ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments, including its selective inhibitory effect on glutaminase activity, which makes it a useful tool for studying the role of glutaminase in cancer and metabolic disorders. However, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate research, including the development of more potent and selective inhibitors of glutaminase activity, the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders, and the development of new drug delivery systems to improve the solubility and bioavailability of ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate. Additionally, the combination of ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate with other cancer therapies, such as immunotherapy, is an area of active research.
合成法
Ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate can be synthesized using a multi-step process. The first step involves the reaction of 2-bromoethanol with 5-methyl-3-thiophenecarboxylic acid to produce ethyl 5-methyl-3-thiophenecarboxylate. This intermediate is then reacted with 4-biphenylylboronic acid to produce ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate, which is the final product.
科学的研究の応用
Ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in the production of ATP and NADPH, which are essential for cancer cell survival and proliferation. This results in increased sensitivity of cancer cells to chemotherapy and radiation therapy. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate has also been studied for its potential use in metabolic disorders, such as obesity and diabetes, as it can inhibit the conversion of glutamine to glucose, leading to a decrease in blood glucose levels.
特性
IUPAC Name |
ethyl 5-methyl-2-[2-(4-phenylphenoxy)propanoylamino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-4-27-23(26)20-14-15(2)29-22(20)24-21(25)16(3)28-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-14,16H,4H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCGZPFBJXTIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[2-(biphenyl-4-yloxy)propanoyl]amino}-5-methylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)
![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)
![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)





![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)